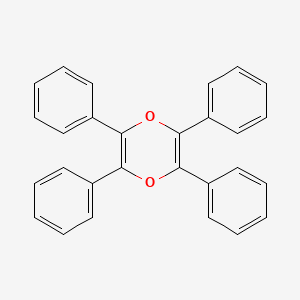

2,3,5,6-Tetraphenyl-1,4-dioxine

Description

Contextual Significance within Heterocyclic Chemistry and Aromatic Systems

The study of such multi-aromatic systems is crucial for understanding fundamental concepts like aggregation-induced emission (AIE), a phenomenon where non-emissive molecules in solution become highly luminescent in the aggregated state. researchgate.netmetu.edu.tr This property is of great interest for applications in materials science, including the development of organic light-emitting diodes (OLEDs), sensors, and bio-imaging agents. researchgate.netmetu.edu.tr The investigation of 2,3,5,6-tetraphenyl-1,4-dioxine and its analogues contributes to a deeper understanding of structure-property relationships in complex organic molecules.

Scope and Objectives of Academic Research on Substituted 1,4-Dioxine Scaffolds

Academic research on substituted 1,4-dioxine scaffolds is multifaceted, with a primary focus on synthesizing new derivatives and characterizing their chemical and physical properties. A significant area of investigation revolves around understanding how the substituents on the 1,4-dioxine core influence the molecule's conformation and, consequently, its electronic and photophysical behavior. acs.org

A key objective is to explore the potential of these compounds in various applications. For instance, the AIE phenomenon is a major driver of research, with scientists aiming to design and synthesize novel 1,4-dioxine derivatives that exhibit strong AIE properties for use in optoelectronics and as fluorescent probes. researchgate.netmetu.edu.tr Theoretical calculations, such as time-dependent density functional theory (TDDFT), are often employed to rationalize the observed photophysical properties and to predict the behavior of new, yet-to-be-synthesized molecules. acs.orgresearchgate.net These computational studies provide valuable insights into the excited states and conformational preferences of the molecules, guiding the design of materials with desired characteristics. acs.orgresearchgate.net

Furthermore, research extends to understanding the synthetic pathways to these complex molecules, with an aim to develop more efficient and modular methods. acs.orgnih.gov This includes overcoming challenges in synthesis, such as low yields and harsh reaction conditions, which have been reported for some of the earlier methods. acs.orgmetu.edu.tr

Overview of Scholarly Contributions Pertaining to Tetraphenyl-1,4-dioxine Systems

Scholarly work on this compound, also referred to as TPD, has provided significant insights into its synthesis and properties. acs.org Early synthetic work by Berger and Summerbell in 1959 involved the use of benzoin (B196080) as a starting material, yielding the product in low amounts. acs.orgnih.gov Later, alternative synthetic routes were explored to improve efficiency. metu.edu.tr

More recent research has focused on the structural and photophysical properties of TPD. acs.orgresearchgate.net X-ray crystallographic studies have revealed that the dioxin core of TPD is slightly distorted from planarity. acs.org The phenyl rings are neither perpendicular nor parallel to the central ring, adopting a mixed orientation. acs.orgnih.gov This non-planar structure has important implications for the molecule's electronic properties and its behavior in the aggregated state.

A notable aspect of recent research has been the investigation of TPD's fluorescence properties. acs.orgresearchgate.net Studies have shown that TPD exhibits aggregation-caused quenching (ACQ), where its fluorescence intensity decreases upon aggregation. acs.orgresearchgate.net This is in contrast to the well-known AIE behavior of the structurally similar 2,3,5,6-tetraphenylpyrazine (B1296028) (TPP). acs.orgresearchgate.net Theoretical calculations have been instrumental in rationalizing this difference in behavior, attributing it to the distinct conformational preferences and excited-state dynamics of the two molecules. acs.orgresearchgate.net

Interactive Data Table: Comparison of Photophysical Properties

| Compound | Property | Observation |

| This compound (TPD) | Fluorescence | Aggregation-Caused Quenching (ACQ) acs.orgresearchgate.net |

| 2,3,5,6-Tetraphenylpyrazine (TPP) | Fluorescence | Aggregation-Induced Emission (AIE) acs.orgresearchgate.net |

| 2,3,4,5-Tetraphenyl-4H-pyran-4-one (TPPO) | Fluorescence | Aggregation-Caused Quenching (ACQ) acs.org |

Interactive Data Table: Selected Bond Lengths and Dihedral Angles

| Compound | Feature | Value |

| This compound (TPD) | C=C double bond in dioxin core | 1.329 Å metu.edu.tr |

| This compound (TPD) | Endocyclic O-C bond lengths in dioxin core | 1.393–1.413 Å metu.edu.tr |

| This compound (TPD) | Dihedral angles of phenyl rings with dioxin core | 40.7° and -48.3° metu.edu.tr |

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetraphenyl-1,4-dioxine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20O2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)30-28(24-19-11-4-12-20-24)27(29-25)23-17-9-3-10-18-23/h1-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPABPYSZTYNHLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287988 | |

| Record name | 2,3,5,6-tetraphenyl-1,4-dioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6963-24-2 | |

| Record name | NSC53738 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-tetraphenyl-1,4-dioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-TETRAPHENYL-1,4-DIOXIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Perspectives and Early Synthetic Endeavors for 2,3,5,6 Tetraphenyl 1,4 Dioxine

Genesis of 1,4-Dioxine Synthesis and Structural Elucidation

The 1,4-dioxin (B1195391) ring system, a six-membered heterocycle with two oxygen atoms at opposite positions, is a structure of significant academic interest. olympianwatertesting.com Unlike its more infamous chlorinated derivatives, the parent 1,4-dioxin is not a widespread environmental contaminant but rather a subject of study in organic synthesis and structural chemistry. olympianwatertesting.com Early investigations into the 1,4-dioxin framework revealed that it is a non-aromatic compound, behaving more like an unsaturated aliphatic ether. thieme-connect.de This lack of aromatic character is a key feature of its chemical reactivity. thieme-connect.de

The synthesis of the unsubstituted 1,4-dioxin ring is not a trivial matter, and direct ring-closure methods are generally not employed. thieme-connect.de A notable approach involves a multi-step sequence starting with a Diels-Alder reaction between furan (B31954) and maleic anhydride (B1165640). wikipedia.org The resulting adduct undergoes epoxidation of its double bond, followed by a retro-Diels-Alder reaction to yield 1,4-dioxin and regenerate maleic anhydride. wikipedia.org

Other general strategies for forming the 1,4-dioxin ring include the reductive elimination from 1,4-dioxanes that have suitable leaving groups at the 2, 3, 5, or 6 positions. thieme-connect.de Isomerization of exocyclic double bonds on a substituted 1,4-dioxane (B91453) can also lead to the formation of a 1,4-dioxin derivative. thieme-connect.de

The structural elucidation of the 1,4-dioxin core has been a subject of interest. While the parent compound is often depicted as planar, the introduction of substituents can significantly influence its geometry. X-ray analysis of various dioxin derivatives has revealed that the central ring can adopt either a planar or a boat conformation depending on the nature and position of the substituents. acs.orgresearchgate.net For instance, a study on dimethyl 2,5-diphenyl-1,4-dioxine-3,6-dicarboxylate showed a planar dioxin core, whereas its regioisomer, dimethyl 2,6-diphenyl-1,4-dioxine-3,5-dicarboxylate, exhibited a boat conformation. acs.orgresearchgate.net

Seminal Contributions to the Synthesis of Phenyl-Substituted Dioxines

The synthesis of phenyl-substituted dioxins, particularly 2,3,5,6-tetraphenyl-1,4-dioxine, has a history marked by conflicting reports and challenging characterizations. One of the earliest documented syntheses was reported in 1959 by Berger and Summerbell. acs.org Their method involved the acid-catalyzed self-condensation of benzoin (B196080) using a catalytic amount of p-toluenesulfonic acid. acs.org This reaction, after purification, yielded what was identified as this compound as a precipitate. acs.org

Another significant contribution came from Jerumanis and Lalancette in 1964, who proposed a different synthetic route. acs.org They utilized methyl benzoate (B1203000) as the starting material and treated it with boron sulfide (B99878) to obtain the desired product. acs.org However, discrepancies between the results of these early methods later came to light. In 1978, Yager and Wootan attempted to reconcile the conflicting data, suggesting that an incorrect elemental analysis had led to the misidentification of the product in the Jerumanis and Lalancette synthesis, which they proposed was actually tetraphenyl thiophene. researchgate.net

These early endeavors highlight the challenges in synthesizing and unequivocally characterizing complex heterocyclic compounds. The reliance on melting points and elemental analysis alone, without the aid of modern spectroscopic techniques like NMR, contributed to the initial confusion surrounding the structure of the synthesized products. acs.org

Evolution of Synthetic Strategies for this compound

The quest for a reliable and reproducible synthesis of this compound continued, leading to the development of new methods. In 1985, Schmidt and his colleagues introduced a two-step procedure. acs.orgresearchgate.net The first step involved the formation of mono- and di-methoxy-substituted dimers by bubbling hydrogen chloride gas through a solution of benzoin in dry methanol. acs.orgresearchgate.net The subsequent step was the refluxing of these intermediates in acetic anhydride in the presence of p-toluenesulfonic acid, which led to the formation of crystalline this compound. acs.orgresearchgate.net

The table below provides a summary of the key historical synthetic methods for this compound, highlighting the starting materials, reagents, and reported yields.

| Year | Researchers | Starting Material | Key Reagents | Reported Yield |

| 1959 | Berger and Summerbell | Benzoin | p-Toluenesulfonic acid | 8% |

| 1964 | Jerumanis and Lalancette | Methyl benzoate | Boron sulfide | Not specified |

| 1985 | Schmidt et al. | Benzoin | HCl, Methanol, Acetic anhydride, p-Toluenesulfonic acid | Not specified |

It is noteworthy that even with these advancements, the characterization of this compound remained incomplete for a considerable time. For many years, there was no reported NMR data for this heterocycle in the scientific literature, with characterization relying primarily on elemental analysis and melting point. acs.orgresearchgate.net More recent studies have revisited the synthesis and have provided more comprehensive structural analysis, including crystal structure data, which confirmed a slightly distorted planarity for the central dioxin ring in this compound. acs.org

Advanced Synthetic Methodologies and Mechanistic Insights for 2,3,5,6 Tetraphenyl 1,4 Dioxine

Strategies for the Construction of the 1,4-Dioxine Core with Tetraphenyl Substitution

The formation of the 2,3,5,6-tetraphenyl-1,4-dioxine structure has been approached through several key synthetic paradigms. These methods primarily rely on the cyclization of appropriate precursors to form the central dioxine ring.

Oxidative Cyclization Routes to this compound

While oxidative cyclization is a valid strategy for forming various heterocyclic systems, the most prominently documented syntheses of this compound are more accurately classified as condensation reactions involving the dimerization of a single precursor. These reactions inherently involve the formation of the dioxine ring through the strategic coupling of two precursor molecules and subsequent elimination of water, a formal dehydration or condensation process.

Condensation Reactions in this compound Synthesis

Condensation reactions represent the most classical and frequently cited approach for synthesizing this compound. These methods typically involve the acid-catalyzed self-condensation of benzoin (B196080).

One of the earliest reported syntheses was performed by Berger and Summerbell in 1959, who utilized a catalytic amount of p-toluenesulfonic acid with benzoin as the starting material, yielding the target compound as a precipitate. acs.orgnih.gov This foundational method, however, suffered from a low yield of only 8%. acs.orgnih.gov

A subsequent two-step method developed by Schmidt and colleagues in 1985 offered an improved, albeit still modest, yield. acs.orgmetu.edu.tr This procedure involved:

The formation of mono- and di-methoxy-substituted dimers by bubbling hydrogen chloride gas through a solution of the precursor in dry methanol.

The cyclization of these intermediates to form this compound by refluxing in acetic anhydride (B1165640) with p-toluenesulfonic acid as the catalyst. acs.orgmetu.edu.tr

| Method | Starting Material | Catalyst/Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| Berger and Summerbell (1959) | Benzoin | p-Toluenesulfonic acid (catalytic) | 8% | acs.orgnih.gov |

| Schmidt et al. (1985) | Benzoin | 1. HCl, Methanol 2. Acetic anhydride, p-TsOH | Not specified in source, but implied as basis for improved method | acs.orgmetu.edu.tr |

| Modified Schmidt Method (2023) | Benzoin | 1. HCl, Methanol 2. Acetic anhydride, p-TsOH | 18% (overall) | metu.edu.tr |

Transition Metal-Catalyzed Approaches and Variants for Dioxine Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of a vast array of heterocyclic compounds under mild conditions with high efficiency. nih.gov Catalytic systems based on palladium, copper, gold, and rhodium have been extensively used for reactions such as cross-coupling, cycloisomerization, and C-H activation to form rings. nih.govbeilstein-journals.orgnih.gov For instance, palladium-catalyzed reactions are widely employed in the synthesis of complex molecules, including marine natural products and various substituted heterocycles. mdpi.combeilstein-journals.org

However, despite the power and versatility of these methods, their application specifically for the synthesis of this compound is not prominently featured in the scientific literature. The primary routes remain dominated by classical condensation strategies. This suggests that the symmetrical nature of the target molecule may be more readily addressed by dimerization reactions rather than the more complex bond-forming cascades typical of transition metal-catalyzed pathways.

Stereocontrolled Synthesis of Substituted 1,4-Dioxines (If applicable)

The principles of stereocontrolled synthesis are critical when constructing chiral molecules. However, for the specific target compound, this compound, this consideration is not applicable. The molecule is achiral and possesses a center of inversion, meaning it does not have stereoisomers that would necessitate stereocontrol during its synthesis. The synthetic focus for this compound is therefore on yield and purity rather than the control of stereochemistry.

Regioselectivity and Chemoselectivity in this compound Synthesis

In the synthesis of substituted dioxines, controlling selectivity is paramount to ensure the desired isomer is formed.

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the synthesis of this compound via the self-condensation of benzoin, regioselectivity is not a concern. Because the reaction involves the dimerization of a symmetrical precursor, only one regioisomeric product is possible. This is in contrast to syntheses using unsymmetrical precursors, where different orientations of the reacting molecules could lead to a mixture of products. For example, studies on other dioxin derivatives, such as dimethyl 2,5-diphenyl-1,4-dioxine-3,6-dicarboxylate and dimethyl 2,6-diphenyl-1,4-dioxine-3,5-dicarboxylate, demonstrate the challenge of regioselectivity, as these two compounds are distinct regioisomers with different core geometries (planar vs. boat conformation). acs.org

Chemoselectivity , the preference for reaction at one functional group over another, is well-controlled in the established syntheses. The acid-catalyzed conditions are specifically tailored to promote the intermolecular dehydration between two molecules of benzoin, leading to the formation of the six-membered dioxine ring. The reaction selectively forms C-O bonds to create the heterocyclic core, avoiding competing side reactions.

Advanced Structural Elucidation and Conformational Analysis of 2,3,5,6 Tetraphenyl 1,4 Dioxine

Single Crystal X-ray Diffraction Studies for Precise Molecular Geometry

Single crystal X-ray diffraction provides the most definitive insight into the molecular structure of 2,3,5,6-tetraphenyl-1,4-dioxine in the solid state. Recent studies have successfully elucidated its precise geometry, revealing key structural features. acs.org

The central 1,4-dioxin (B1195391) ring is not planar but adopts a slightly distorted, flattened boat conformation. acs.org This deviation from planarity is a critical aspect of its structure. The molecule possesses a crystallographic inversion center. The carbon-carbon double bond within the dioxin core has a length of approximately 1.329 Å, which is very similar to the C=C bond length in cyclohexene (B86901) (1.326 Å). acs.org This suggests that the dioxin core itself is not aromatic. nih.govsigmaaldrich.com

The four phenyl rings are positioned like the wings of a butterfly and are not coplanar with the central dioxin ring. They form distinct dihedral angles with the core. For instance, two of the crystallographically independent phenyl rings exhibit dihedral angles of 40.7° and -48.3° with the dioxin ring. acs.org This twisted arrangement is a direct consequence of steric hindrance between the bulky phenyl groups, which forces them out of the plane of the central ring.

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | acs.org |

| Space Group | P2₁/c | acs.org |

| Central Ring Conformation | Flattened Boat | acs.org |

| C=C Bond Length (Dioxin Core) | 1.329 Å | acs.org |

| Phenyl Ring Dihedral Angles | 40.7° and -48.3° | acs.org |

Conformational Dynamics via Variable Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR spectroscopy has been used to characterize this compound, detailed studies on its conformational dynamics using variable temperature (VT) NMR spectroscopy are not extensively reported in the available literature. nih.gov

VT-NMR is a powerful technique for investigating dynamic processes in molecules, such as ring inversions or restricted bond rotations, which often occur on the NMR timescale. In solution, molecules like this compound are not static. The phenyl rings can undergo rotation, and the dioxin ring may have some conformational flexibility. Computational studies suggest that in solution, the molecule can adopt two primary conformations, termed "butterfly" and "propeller," which are connected by a nearly barrier-free rotation of the phenyl rings. nih.gov

A VT-NMR study could potentially provide quantitative information on the energy barriers associated with these conformational changes. By monitoring the chemical shifts and line shapes of the NMR signals as a function of temperature, it would be possible to determine the rates of interconversion between different conformers and calculate the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for these processes. Such data would offer deeper insights into the molecule's flexibility and the relative stability of its conformers in solution, complementing the static picture provided by X-ray crystallography. However, based on a comprehensive review of published research, specific experimental data from VT-NMR studies on this compound remains to be reported.

Chiroptical Properties and Stereochemical Investigations of Analogues (If applicable)

The parent molecule, this compound, is achiral due to the presence of a center of symmetry. Therefore, it does not exhibit chiroptical properties such as optical rotation or circular dichroism.

However, the synthesis of chiral analogues could lead to molecules with interesting stereochemical features. Introducing different substituents on the phenyl rings or on the dioxin core in a non-symmetrical pattern could break the molecule's symmetry and create chiral centers or axial chirality. For example, if the four phenyl groups were not identical, the restricted rotation around the C-C bonds connecting them to the dioxin ring could potentially lead to stable atropisomers, which are stereoisomers arising from hindered rotation.

Investigations into the chiroptical properties of such hypothetical chiral analogues would be a fascinating area of research. Electronic circular dichroism (ECD) spectroscopy, in particular, would be a valuable tool to probe the stereochemistry of these molecules. The ECD spectrum is highly sensitive to the three-dimensional arrangement of chromophores, and for a molecule with multiple phenyl rings, it could reveal details about their spatial orientation.

A thorough search of the scientific literature indicates that studies on the synthesis and chiroptical properties of chiral analogues of this compound have not been reported. Research in this area could open new avenues for the application of tetraphenyl-dioxine derivatives in fields such as chiral sensing or asymmetric catalysis.

Spectroscopic Signatures and Their Correlation to Molecular Architecture

The spectroscopic profile of this compound is a direct reflection of its unique molecular structure.

NMR Spectroscopy: The ¹H and ¹³C NMR spectra provide valuable information. The chemical shifts of the protons and carbons in the phenyl groups are consistent with substituted benzene (B151609) rings. A key feature in the ¹³C NMR spectrum is the signal for the olefinic carbons in the dioxin core, which appears at approximately 136 ppm. nih.gov The position of this signal further supports the notion that the central dioxin ring is not aromatic, as aromatic carbons typically resonate in a different region of the spectrum. nih.govsigmaaldrich.com

Fluorescence Spectroscopy: this compound exhibits fluorescence in solution (e.g., in tetrahydrofuran (B95107), THF). nih.govacs.org Interestingly, its structural analogue, 2,3,5,6-tetraphenylpyrazine (B1296028), is known for a phenomenon called aggregation-induced emission (AIE), where it is non-emissive in solution but becomes highly fluorescent upon aggregation. In contrast, this compound displays the opposite behavior: aggregation-caused quenching (ACQ). nih.govacs.org When water (a poor solvent) is added to a THF solution of the compound, the fluorescence intensity decreases, which is characteristic of ACQ. nih.gov In the solid state, it is not noticeably fluorescent. acs.org This difference in photophysical behavior is attributed to the different ways their electronic excited states are affected by molecular aggregation and phenyl ring rotation. nih.gov

Table 2: Key Spectroscopic Data for this compound

| Spectroscopy Type | Key Feature | Observation / Value | Reference |

| ¹³C NMR | Dioxin Core Carbon | ~136 ppm | nih.gov |

| Fluorescence | Emission in THF | Observed | nih.govacs.org |

| Fluorescence | Emission upon Aggregation | Aggregation-Caused Quenching (ACQ) | nih.govacs.org |

Computational Predictions of Molecular Conformation and Stability

Theoretical calculations, particularly using density functional theory (DFT) and time-dependent DFT (TDDFT), have been instrumental in understanding the conformational preferences and electronic structure of this compound. nih.gov

Computational models corroborate the experimental findings from X-ray diffraction, predicting a non-planar, boat-like conformation for the dioxin ring. These calculations help to rationalize the observed molecular geometry as a balance between the tendency for π-conjugation (which would favor planarity) and the relief of steric strain (which necessitates twisting). nih.gov

Furthermore, theoretical studies have explored the molecule's behavior in solution. They indicate that two main conformations, a "butterfly" and a "propeller" shape, can exist, with a low energy barrier for the rotation of the phenyl rings connecting them. nih.gov This free rotation in solution is a key factor in its photophysical properties. Unlike in tetraphenylpyrazine, the calculations for this compound show that the low-lying excited states are well-separated in energy, and phenyl ring rotation does not lead to an inversion of their energy levels. This is consistent with the observation that the compound fluoresces in solution, as a major non-radiative decay pathway (internal conversion) is less likely. nih.gov

Computational models have also been used to investigate the aggregation-caused quenching phenomenon. One proposed mechanism, supported by calculations, involves the formation of dimers or larger aggregates where close contacts between phenyl rings of neighboring molecules create a pathway for non-radiative decay. Specifically, T-shaped complexes between phenyl rings with hydrogen-to-ring center distances of about 3 Å are observed in the crystal structure, and these interactions are thought to facilitate an intermolecular energy transfer process that quenches the fluorescence. nih.gov

Reactivity Profiles and Reaction Mechanisms of 2,3,5,6 Tetraphenyl 1,4 Dioxine

Electrophilic Aromatic Substitution on Phenyl Ring Substituents

The phenyl rings of 2,3,5,6-tetraphenyl-1,4-dioxine are susceptible to electrophilic aromatic substitution, a class of reactions fundamental to benzene (B151609) and its derivatives. youtube.commsu.edu The dioxine core, with its oxygen atoms, can influence the reactivity of the attached phenyl rings. The ether linkages are generally considered to be ortho-, para-directing and activating groups. libretexts.org However, the steric hindrance imposed by the four bulky, non-planar phenyl groups can be expected to play a significant role in the regioselectivity of these substitutions.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org For instance, nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com Sulfonation can be carried out with fuming sulfuric acid, introducing a sulfonic acid group (-SO₃H) onto the aromatic ring. libretexts.org

While specific studies on the electrophilic substitution of this compound are not extensively documented, the general principles of such reactions on substituted benzenes would apply. msu.edulibretexts.org The reaction conditions would need to be carefully optimized to overcome the potential deactivation and steric hindrance from the large tetraphenyl-dioxine scaffold.

Table 1: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Halogenation | X₂ (Cl₂, Br₂), Lewis Acid (e.g., FeX₃) | X⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ or HSO₃⁺ |

| Friedel-Crafts Alkylation | R-X, Lewis Acid (e.g., AlCl₃) | R⁺ |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl₃) | RCO⁺ |

Nucleophilic Additions/Substitutions on the Dioxine Ring System

Direct nucleophilic attack on the 1,4-dioxine ring of this compound is challenging. The electron-rich nature of the double bonds within the dioxine ring makes it generally unreactive towards nucleophiles. Furthermore, the four bulky phenyl groups sterically shield the dioxine core, hindering the approach of a nucleophile.

However, under specific conditions, such as photo-induced electron transfer, the reactivity of the dioxine system could be altered, potentially making it more susceptible to nucleophilic attack. Reactions involving the ring-opening of the dioxine moiety, which can be initiated by nucleophiles under harsh conditions or via catalysis, are a more likely pathway for nucleophilic transformations. For instance, the ring opening of other 1,4-dioxane (B91453) derivatives has been observed with certain nucleophiles, suggesting that similar pathways could be possible for the tetraphenyl derivative under forcing conditions. nih.gov

Oxidation and Reduction Pathways of the 1,4-Dioxine Core

The 1,4-dioxine core of this compound possesses sites that can undergo both oxidation and reduction. The double bonds and the oxygen atoms with their lone pairs are potential sites for oxidation, while the double bonds can be reduced.

Oxidation: The oxidation of the 1,4-dioxine ring can lead to various products depending on the oxidant and reaction conditions. Strong oxidizing agents can lead to the cleavage of the ring. For example, the oxidation of 1,4-dioxane itself has been studied, and it is known to proceed via a mechanism involving hydrogen abstraction to form a radical, which can then undergo further oxidation. researchgate.net In the case of this compound, oxidative cleavage would likely yield benzil (B1666583) (1,2-diphenylethane-1,2-dione) as a major product. The oxidative cyclization of 1,4-dienes to form substituted tetrahydrofuran-diols using reagents like KMnO₄ or OsO₄ suggests that the double bonds in the dioxine ring are reactive towards oxidation. msu.edu

Reduction: The double bonds in the 1,4-dioxine ring can be reduced through catalytic hydrogenation. This would result in the formation of the corresponding saturated 2,3,5,6-tetraphenyl-1,4-dioxane. The choice of catalyst and reaction conditions would be crucial to achieve selective reduction of the dioxine ring without affecting the phenyl substituents.

Thermal and Photochemical Transformations of this compound

Thermal Transformations: this compound undergoes a notable thermal rearrangement. When heated, it can isomerize to 2,2,3,4-tetraphenylbut-3-enolide. acs.org This reaction represents a significant structural reorganization of the molecule.

Photochemical Transformations: The photochemical behavior of this compound has been investigated, particularly in the context of its fluorescence properties. Interestingly, it exhibits aggregation-caused quenching (ACQ), where its fluorescence is diminished upon aggregation in solution. acs.orgnih.gov This is in contrast to the structurally similar 2,3,5,6-tetraphenylpyrazine (B1296028), which displays aggregation-induced emission (AIE). nih.gov The quenching mechanism is thought to involve intermolecular, nonradiative internal conversion. acs.org This photochemical property highlights the influence of intermolecular interactions on the excited state deactivation pathways of the molecule.

Complexation Chemistry and Host-Guest Interactions with the Tetraphenyl-1,4-dioxine Scaffold

The oxygen atoms in the 1,4-dioxine ring possess lone pairs of electrons, making them potential coordination sites for metal ions. While specific studies on the complexation of this compound are scarce, related 1,4-dioxane molecules are known to act as ligands in coordination complexes. For instance, copper(II) complexes with 1,4-dioxane have been reported. researchgate.net The bulky phenyl groups in the tetraphenyl derivative would likely influence the coordination geometry and stability of any resulting metal complexes.

The rigid, three-dimensional structure of this compound, with its phenyl rings arranged in a propeller-like fashion, suggests its potential as a scaffold for host-guest chemistry. acs.org Although direct studies on its host-guest capabilities are limited, structurally similar tetraphenyl-substituted molecules, such as tetraphenylethene and tetraphenylmethane (B1200815) derivatives, have been shown to form inclusion complexes with various guest molecules. nih.govrsc.org These interactions are typically driven by non-covalent forces such as CH-π and π-π stacking. nih.gov The cavity formed by the phenyl rings of this compound could potentially encapsulate suitable guest molecules, leading to the formation of supramolecular assemblies. nih.govelsevierpure.comrsc.org

Theoretical and Computational Investigations of 2,3,5,6 Tetraphenyl 1,4 Dioxine

Quantum Chemical Calculations of Electronic Structure and Orbital Interactions

Quantum chemical calculations have been instrumental in elucidating the electronic characteristics of 2,3,5,6-Tetraphenyl-1,4-dioxine. Theoretical studies, often performed alongside investigations of structurally similar molecules like 2,3,5,6-tetraphenylpyrazine (B1296028) (TPP), aim to understand the fundamental basis of their distinct luminescence behaviors. researchgate.netnih.gov

One key area of investigation is the analysis of molecular orbitals to understand electronic transitions. Natural Transition Orbital (NTO) analysis is a powerful tool for visualizing the electron-hole pairs upon electronic excitation. For TPD, time-dependent density functional theory (TD-DFT) calculations, specifically at the TD-ωB97X-D3/def2-SVP level, have been used to compute the NTOs for the lowest singlet excited states (S1 and S2) in an implicit tetrahydrofuran (B95107) (THF) solvent. researchgate.net These calculations help to characterize the nature of the electronic transitions and provide a basis for understanding the molecule's photophysical properties. researchgate.netnih.gov

The electronic structure is also influenced by the degree of conjugation within the molecule. In TPD, the central dioxin ring is not aromatic, and its non-planar, boat-like conformation hinders effective electronic conjugation between the phenyl rings through the core. metu.edu.tr This is a critical factor distinguishing it from more planar, aromatic analogues and directly impacts its electronic and optical properties.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Forces

The three-dimensional structure and conformational flexibility of this compound are key determinants of its properties. The central 1,4-dioxin (B1195391) ring adopts a boat conformation, which is a significant deviation from planarity. metu.edu.tr The four peripheral phenyl rings can adopt various orientations relative to this central ring.

Theoretical calculations have explored the conformational landscape, particularly the rotational freedom of the phenyl rings. Two primary conformations are considered: a "propeller" form and a "butterfly" form. researchgate.netnih.gov In the propeller conformation, the rings on one side of the dioxin core are twisted in the opposite direction to the rings on the other side. Calculations suggest that the propeller form is slightly more stable by a very small energy margin. researchgate.net The energy barrier for the rotation of these phenyl rings is nearly nonexistent, indicating that the molecule can rapidly interconvert between conformations in solution. researchgate.net

In the aggregated or solid state, intermolecular forces become dominant. It has been proposed that the butterfly conformation is favored in the aggregate form. nih.gov Unlike molecules that exhibit strong π–π stacking, the non-planar geometry of TPD hinders this type of interaction, which is a common pathway for excited-state relaxation. nih.gov This conformational behavior is central to understanding its aggregation-dependent optical properties.

Prediction of Spectroscopic Parameters and Their Validation

Theoretical models have been successfully employed to predict and validate spectroscopic data for this compound. Experimental analysis of the fluorescence spectrum of TPD in a mixture of tetrahydrofuran (THF) and water revealed that the molecule exhibits aggregation-caused quenching (ACQ). nih.govmetu.edu.tr This means its fluorescence intensity decreases as it aggregates, a puzzling observation given its structural similarity to 2,3,5,6-tetraphenylpyrazine (TPP), a classic example of a molecule with aggregation-induced emission (AIE). nih.gov

Furthermore, NMR spectroscopy data aligns with theoretical predictions of the molecular structure. The 13C NMR spectrum shows a peak for the carbon atoms in the dioxin core at approximately 136 ppm, which is consistent with a non-aromatic central ring. metu.edu.tr

Table 1: Spectroscopic and Photophysical Properties of this compound | Property | Observation | Method/Solvent | Reference | |---|---|---|---| | Fluorescence | Aggregation-Caused Quenching (ACQ) | Fluorescence Spectroscopy | THF/H₂O | nih.govmetu.edu.tr | | 13C NMR | Core Carbon Peak: ~136 ppm | NMR Spectroscopy | - | metu.edu.tr | | Excitation | S1 and S2 States Analyzed | TD-DFT Calculations | Implicit THF | researchgate.net |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been crucial in exploring the reaction pathways and transition states of this compound, particularly in its excited state. The perplexing observation of ACQ in TPD, contrary to the AIE seen in its structural analogue TPP, was a key problem addressed by these computational methods. researchgate.netnih.gov

TD-DFT calculations were employed to investigate the excited states of TPD, TPP, and related molecules. researchgate.net These studies shed light on a puzzling phenomenon by suggesting a bimolecular quenching mechanism for TPD that involves intermolecular, nonradiative internal conversion. nih.gov This pathway becomes efficient upon aggregation, leading to the quenching of fluorescence. The calculations help to map out the potential energy surfaces of the excited states, identifying the channels that lead to non-radiative decay rather than light emission. By analyzing the transition states and energy barriers associated with different decay pathways, researchers can rationalize why TPD behaves so differently from AIE-active molecules. researchgate.netnih.gov

Structure-Property Relationships Derived from Theoretical Models

A central theme in the computational investigation of this compound is the establishment of clear structure-property relationships. Theoretical models have demonstrated that the molecule's unique photophysical behavior is a direct consequence of its specific three-dimensional structure.

The key structural features identified are the non-planar, boat-like conformation of the central dioxin ring and the high rotational freedom of the four phenyl substituents. researchgate.netmetu.edu.tr This inherent non-planarity disrupts the π-conjugation across the molecule and inhibits the π–π stacking that is often a relaxation path for excited molecules. nih.gov

The primary structure-property relationship established is the link between TPD's non-planar, flexible structure and its exhibition of ACQ. While the restriction of intramolecular motion (RIM) in aggregates is the typical explanation for AIE in molecules like TPP, this mechanism does not apply to TPD in the same way. nih.gov Instead, theoretical models suggest that aggregation in TPD facilitates an efficient intermolecular non-radiative decay pathway, which quenches the emission. nih.gov This contrasts with AIE-active molecules where aggregation blocks non-radiative pathways and opens up radiative ones. The study of TPD thus provides valuable insights into the nuanced structural requirements that govern the photophysical properties of complex organic molecules. researchgate.netnih.gov

Table 2: Summary of Structure-Property Relationships for this compound

| Structural Feature | Consequence | Property | Reference |

|---|---|---|---|

| Non-planar dioxin core | Disrupted π-conjugation | Influences electronic transitions | metu.edu.tr |

| Free rotation of phenyl rings | Rapid conformational changes in solution | Low energy barrier between conformers | researchgate.net |

Synthesis and Characterization of Derivatives and Analogues of 2,3,5,6 Tetraphenyl 1,4 Dioxine

Modification of Phenyl Substituents: Electronic and Steric Effects on Dioxine Properties

The four phenyl rings on the 2,3,5,6-tetraphenyl-1,4-dioxine core are primary targets for synthetic modification. Introducing electron-donating or electron-withdrawing groups onto these rings can significantly alter the electronic properties of the entire molecule. For instance, the introduction of para-substituents on aryl rings in similar complex molecules has been used to systematically study electronic effects. nih.gov

The electronic nature of these substituents can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the molecule's absorption and emission spectra, as well as its redox potentials.

Steric hindrance introduced by bulky substituents on the phenyl rings can impact the conformation of the molecule. In the parent this compound, the phenyl rings adopt a propeller-like arrangement. wikipedia.org Increasing the steric bulk of the substituents could lead to a more twisted conformation, which would affect the degree of π-conjugation between the phenyl rings and the dioxine core. This can have profound effects on the material's photophysical properties.

A comparative analysis of the potential effects of different substituents on the phenyl rings is presented in the table below.

| Substituent (Position) | Predicted Electronic Effect | Predicted Steric Effect | Potential Impact on Dioxine Properties |

| -OCH₃ (para) | Electron-donating | Minimal | Red-shift in absorption/emission spectra, lower oxidation potential |

| -NO₂ (para) | Electron-withdrawing | Minimal | Blue-shift in absorption/emission spectra, higher oxidation potential |

| -C(CH₃)₃ (para) | Weakly electron-donating | Moderate | Increased solubility, potential disruption of crystal packing |

| -C₆H₅ (ortho) | Electron-withdrawing (inductive), π-conjugation | Significant | Increased twisting of phenyl rings, altered photophysics |

Introduction of Heteroatoms or Fused Ring Systems to the Dioxine Core

Replacing the oxygen atoms in the 1,4-dioxine ring with other heteroatoms, or fusing additional ring systems onto the core, can create analogues with dramatically different properties.

A known analogue is 2,3,5,6-tetraphenyl-1,4-dithiin, where the oxygen atoms are replaced by sulfur. google.comacs.org This substitution alters the geometry of the central ring, which adopts a boat conformation, and influences the orientation of the phenyl rings. acs.org Such changes are known to impact the electronic communication between the different parts of the molecule.

The synthesis of other heteroatom-containing analogues, such as those with nitrogen or phosphorus, is also an area of interest. For example, the synthesis of 2,3,4,5-tetraphenyl-1-monophosphaferrocene derivatives highlights the possibility of incorporating phosphorus into a five-membered ring system with multiple phenyl substituents. wikipedia.orgacs.orgrsc.org The introduction of heteroatoms can provide new coordination sites for metal ions and influence the material's electrochemical behavior. google.com

Fusing aromatic rings to the dioxine core can extend the π-conjugated system, leading to materials with smaller HOMO-LUMO gaps and red-shifted absorption and emission spectra. This strategy is widely used in the development of organic semiconductors and dyes. researchgate.netacs.org

| Analogue Type | Example | Synthetic Strategy | Key Property Change |

| Heteroatom Substitution (S) | 2,3,5,6-Tetraphenyl-1,4-dithiin | Reaction of a benzoin (B196080) derivative with a sulfurating agent. acs.org | Altered ring conformation (boat), modified electronic properties. acs.org |

| Heteroatom Substitution (P) | (Hypothetical) Tetraphenyl-1,4-diphosphinine | Cyclization of appropriate phosphorus-containing precursors. | Modified σ-donor and π-acceptor properties. wikipedia.org |

| Fused Ring System | (Hypothetical) Benzofused Tetraphenyldioxine | Diels-Alder reactions followed by aromatization. acs.org | Extended π-conjugation, red-shifted absorption. |

Oligomerization and Polymerization of Functionalized Dioxine Monomers

The development of oligomers and polymers containing the this compound unit is a promising avenue for creating novel materials with applications in electronics and photonics. To achieve this, functional groups suitable for polymerization can be introduced onto the phenyl rings of the dioxine monomer.

Another potential approach is ring-opening polymerization (ROP). While the aromatic this compound itself is not susceptible to ROP, related saturated 1,4-dioxane (B91453) derivatives, such as 1,4-dioxane-2,5-diones, are known to undergo this type of polymerization. google.comacs.orgacs.org By designing dioxine monomers with appropriate functional groups, it may be possible to create polymers through this mechanism. For example, a dioxine monomer with pendant reactive groups could potentially be polymerized.

| Polymerization Strategy | Required Monomer Functionalization | Potential Polymer Structure |

| Suzuki Cross-Coupling | Dihalide and/or diboronic ester substituents on phenyl rings | Conjugated polymer with aryl-aryl linkages |

| Sonogashira Cross-Coupling | Dihalide and/or diethynyl substituents on phenyl rings | Conjugated polymer with alkyne linkages |

| Ring-Opening Polymerization (Hypothetical) | Monomer with a strained, non-aromatic dioxine-like ring | Aliphatic polyester-like structure |

Synthesis of Chiral Analogues and Stereoisomers (If applicable)

The inherent symmetry of this compound means that the parent molecule is achiral. However, the synthesis of chiral analogues is conceivable through several strategies.

Introducing different substituents on the four phenyl rings in a non-symmetrical pattern could lead to a chiral molecule. For example, if the four phenyl groups are all different, the molecule would be chiral.

Structure-Reactivity and Structure-Function Correlations in Derivative Series

Understanding the relationship between the structure of these dioxine derivatives and their resulting properties is crucial for the rational design of new materials. By synthesizing a series of derivatives with systematic variations in their structure, it is possible to establish structure-reactivity and structure-function correlations.

For example, a study comparing this compound with its pyranone analogue, 2,3,4,5-tetraphenyl-4H-pyran-4-one, revealed significant differences in their photophysical properties. google.comacs.org Despite their structural similarity, the dioxine derivative exhibited aggregation-caused quenching (ACQ), while the pyranone showed aggregation-induced emission (AIE) characteristics. acs.org This highlights how subtle changes in the core structure can have a dramatic impact on the material's function.

Systematic studies on series of derivatives, for instance, with varying electronic substituents on the phenyl rings, can allow for the application of Hammett-type analyses to quantify the electronic effects on reactivity and photophysical properties. This quantitative understanding is essential for predicting the properties of new, unsynthesized derivatives and for optimizing materials for specific applications.

Applications of 2,3,5,6 Tetraphenyl 1,4 Dioxine and Its Derivatives in Advanced Materials Science and Beyond

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials Based on Dioxine Scaffolds

The investigation into 2,3,5,6-tetraphenyl-1,4-dioxine (TPD) as a fluorescent material has yielded intriguing, albeit counterintuitive, results. Molecules with similar structures, such as 2,3,5,6-tetraphenylpyrazine (B1296028) (TPP), are well-known for a phenomenon called aggregation-induced emission (AIE). researchgate.netnih.govmetu.edu.tr In AIE, the molecule is non-emissive in dilute solutions but becomes highly fluorescent upon aggregation in the solid state or in poor solvents. researchgate.netnih.govmetu.edu.tr This property is highly desirable for applications in sensors, imaging, and optoelectronics, including Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.govmetu.edu.trnih.gov

Given the structural similarity between TPD and TPP, it was hypothesized that TPD would also exhibit AIE. However, studies have shown that TPD behaves in the opposite manner, displaying aggregation-caused quenching (ACQ). nih.govacs.org In a pure tetrahydrofuran (B95107) (THF) solution, TPD shows some fluorescence, but as it aggregates with the addition of water, its fluorescence intensity decreases significantly. nih.govacs.org This quenching of fluorescence in the aggregated state suggests that TPD, in its current form, may not be an ideal candidate for applications that rely on solid-state emission, such as the emissive layer in OLEDs. nih.govacs.org

The reason for this unexpected ACQ behavior is attributed to a bimolecular quenching mechanism that involves intermolecular, non-radiative internal conversion. acs.org Theoretical calculations suggest that interactions between phenyl rings of neighboring TPD molecules in an aggregated state create a pathway for the excited state to decay without emitting light. acs.org

Despite the ACQ properties of the parent TPD molecule, the dioxine scaffold remains a point of interest. The understanding of its photophysical behavior could inform the design of new derivatives with improved AIE properties. researchgate.netnih.gov By modifying the peripheral phenyl groups or the core dioxine structure, it might be possible to inhibit the non-radiative decay pathways and promote luminescence in the solid state, thereby unlocking its potential for use in OLEDs and other fluorescent materials. researchgate.netnih.gov

| Property Investigated | Finding for this compound | Implication for Material Application |

| Fluorescence Behavior | Exhibits Aggregation-Caused Quenching (ACQ) nih.govacs.org | Limited utility in applications requiring solid-state emission, such as OLEDs. |

| Comparison to Analogs | Structurally similar to AIE-active 2,3,5,6-tetraphenylpyrazine (TPP) nih.govacs.org | Highlights the subtle structural influences on photophysical properties. |

| Quenching Mechanism | Proposed to be a bimolecular process involving intermolecular non-radiative decay acs.org | Provides a basis for designing new derivatives that could inhibit this quenching. |

| Potential for Derivatives | The dioxine core could be modified to induce AIE properties. researchgate.netnih.gov | Future research may lead to fluorescent materials based on this scaffold. |

Supramolecular Assemblies and Molecular Recognition Systems

Currently, there is a lack of specific research in the public domain detailing the use of this compound or its derivatives in the formation of supramolecular assemblies or for applications in molecular recognition systems. The non-planar, propeller-like shape of the molecule could, in principle, lend itself to interesting packing arrangements and interactions in the solid state. nih.gov However, dedicated studies to exploit these features for creating specific supramolecular structures or for recognizing and binding other molecules have not been reported.

Host-Guest Chemistry and Encapsulation Technologies Utilizing the Dioxine Core

There is no readily available scientific literature on the application of this compound as either a host or a guest molecule in host-guest chemistry. Similarly, its use in encapsulation technologies has not been documented. The intrinsic cavities and potential for non-covalent interactions that are central to host-guest chemistry have not yet been explored for this particular dioxine derivative.

Applications in Catalysis (e.g., as ligands, catalysts, or scaffolds)

The potential for this compound and its derivatives to be used in the field of catalysis, for instance as ligands for metal catalysts, as catalysts themselves, or as scaffolds for catalytic systems, has not been reported in the available research literature. The oxygen atoms in the dioxine ring possess lone pairs of electrons that could potentially coordinate to metal centers, but this capability has not been investigated or applied in a catalytic context.

Photochromic or Thermochromic Material Development

There is no evidence in the current body of scientific literature to suggest that this compound or its derivatives exhibit photochromic (light-induced color change) or thermochromic (temperature-induced color change) properties. Research in this area has focused on other classes of materials, and the dioxine scaffold of TPD has not been identified as a promising candidate for these applications.

Charge Transport Materials and Organic Electronic Devices

While the study of this compound has touched upon its potential in optoelectronics due to its photophysical properties, there is a lack of specific data on its performance as a charge transport material. researchgate.netmetu.edu.tr Key parameters for organic electronic devices, such as charge carrier mobility, have not been reported for this compound. Therefore, its suitability for applications in devices like organic field-effect transistors (OFETs) remains undetermined.

Non-Linear Optical (NLO) Materials Based on this compound

The investigation into the non-linear optical (NLO) properties of this compound has not been a focus of published research. Materials with significant NLO effects are important for applications in photonics and telecommunications, but there is currently no data to indicate that TPD possesses the requisite molecular or bulk properties for such applications.

Advanced Analytical Techniques for the Study of 2,3,5,6 Tetraphenyl 1,4 Dioxine Systems

High-Resolution Mass Spectrometry for Isotopic Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a fundamental technique for the precise mass determination of 2,3,5,6-tetraphenyl-1,4-dioxine, confirming its elemental composition (C₂₈H₂₀O₂). HRMS distinguishes the molecular ion from other ions with the same nominal mass, providing unambiguous identification.

While detailed experimental fragmentation data for this compound is not extensively documented in the literature, the fragmentation pathways under electron ionization (EI) can be predicted based on the structure of related heterocyclic and aromatic compounds. The process begins with the formation of a molecular ion ([M]•+), which is energetically unstable and subsequently breaks down into smaller, stable fragments.

Predicted Fragmentation Pathways:

Ring Cleavage: A primary fragmentation route would likely involve the cleavage of the central 1,4-dioxin (B1195391) ring. This could occur through the loss of CO or CHO fragments.

Loss of Phenyl Groups: Sequential or direct loss of the phenyl (C₆H₅) substituents is another expected pathway.

Rearrangements: Complex rearrangements, such as the McLafferty rearrangement, are possible if side chains were present, though less likely for the parent compound itself. The fragmentation of the phenyl rings themselves can also contribute to the spectrum. libretexts.orgmiamioh.edu

A hypothetical fragmentation table based on these principles is presented below.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (mass/charge ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 396.14 | [C₂₈H₂₀O₂]•⁺ | - |

| 319.12 | [C₂₂H₁₅O₂]⁺ | C₆H₅ |

| 218.08 | [C₁₆H₁₀O]•⁺ | C₁₂H₁₀O |

| 105.03 | [C₇H₅O]⁺ | C₂₁H₁₅O |

| 77.04 | [C₆H₅]⁺ | C₂₂H₁₅O₂ |

Note: This table is based on general fragmentation principles of aromatic and heterocyclic compounds and is for illustrative purposes. Experimental data is required for definitive pathway elucidation.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR, Diffusion-Ordered Spectroscopy) for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for elucidating the molecular structure of this compound in both solution and the solid state.

Standard ¹H and ¹³C NMR have been used to characterize the compound. The ¹³C NMR spectrum shows a peak for the carbon atoms in the dioxin core at approximately 136 ppm. nih.gov This chemical shift value indicates a non-aromatic character for the central dioxin ring, as the C=C double bond within the ring has a length of about 1.329 Å, which is very close to that of a standard alkene double bond. nih.gov

Advanced NMR Techniques:

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning all proton and carbon signals, especially for the overlapping aromatic regions of the four phenyl rings. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of different protons, helping to define the molecule's preferred conformation and the orientation of the phenyl rings in solution.

Solid-State NMR (SS-NMR): Since this compound is a solid, SS-NMR is crucial for understanding its structure and dynamics in the condensed phase, where intermolecular interactions become significant. nih.govnih.gov Techniques like Magic Angle Spinning (MAS) are used to obtain high-resolution spectra of solid samples. nih.gov Cross-Polarization Magic Angle Spinning (CP/MAS) experiments could reveal details about the molecular packing and polymorphism, which are critical factors influencing its photophysical properties like aggregation-caused quenching (ACQ). nih.govmdpi.comresearchgate.net

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful technique for studying mixtures and molecular aggregation in solution. rsc.org It separates the NMR signals of different species based on their diffusion coefficients, which are related to their size and shape. A DOSY experiment on this compound could be used to study its aggregation behavior in different solvents, providing a direct measure of the size of the aggregates formed. libretexts.org

While the application of these advanced NMR techniques to this compound is not widely reported, they hold significant potential for a deeper understanding of its structural and dynamic properties.

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, offering detailed information about its functional groups, bonding, and conformation. While this compound has been characterized by IR spectroscopy, detailed spectral analyses are not broadly available. nih.gov

The expected vibrational modes would provide a characteristic fingerprint for the molecule.

Key Expected Vibrational Bands:

C-O-C Stretching: The 1,4-dioxin ring should exhibit strong, characteristic asymmetric and symmetric stretching vibrations for the C-O-C ether linkages.

C=C Stretching: The central C=C bond of the dioxin ring and the aromatic C=C bonds of the phenyl rings would show distinct stretching bands.

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

Phenyl Ring Modes: Characteristic bands corresponding to in-plane and out-of-plane bending of the phenyl rings would be present.

Raman spectroscopy would be particularly useful for observing the non-polar C=C stretching vibrations, which are often weak in the IR spectrum. A comparison of the spectra in the solid state versus in solution could reveal conformational changes and the effects of crystal packing.

Table 2: General Expected FTIR/Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Dioxin Ring C=C Stretch | ~1650 | Medium |

| Asymmetric C-O-C Stretch | 1250 - 1200 | Strong (IR) |

| Symmetric C-O-C Stretch | 1150 - 1070 | Strong (Raman) |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong (IR) |

Note: This table presents generalized frequency ranges for the expected functional groups. Specific values would need to be determined experimentally.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Bonding State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of a material's surface. wikipedia.orgcarleton.edu While specific XPS studies on this compound are not prevalent in the literature, the technique could provide valuable information.

For this compound, XPS would be used to analyze the core-level electrons of carbon (C 1s) and oxygen (O 1s).

Carbon (C 1s) Spectrum: The C 1s spectrum would be complex, with multiple peaks corresponding to the different chemical environments of the carbon atoms. It would be possible to distinguish between the sp² carbons of the phenyl rings, the sp² carbons of the C=C bond in the dioxin ring, and the sp³-like carbons bonded to oxygen (C-O).

Oxygen (O 1s) Spectrum: The O 1s spectrum would show a primary peak corresponding to the ether linkages (C-O-C) in the dioxin ring. The precise binding energy could provide information about the electronic environment of the oxygen atoms.

Such an analysis would be particularly useful for studying thin films or surface modifications of the material. researchgate.netresearchgate.netchemrxiv.org

Table 3: Predicted Core-Level Binding Energies (XPS) for this compound

| Core Level | Functional Group | Predicted Binding Energy (eV) |

|---|---|---|

| C 1s | C-C / C-H (Phenyl) | ~284.8 (Reference) |

| C 1s | C=C (Dioxin) | ~285.5 - 286.5 |

| C 1s | C-O (Dioxin) | ~286.0 - 287.0 |

| O 1s | C-O-C (Dioxin) | ~532.0 - 533.5 |

Note: These are typical binding energy ranges and can be influenced by molecular structure and sample charging.

Ultrafast Spectroscopy for Excited State Dynamics and Photophysical Processes

Ultrafast spectroscopy techniques, such as time-resolved fluorescence and transient absorption, are essential for understanding the dynamic processes that occur after the molecule absorbs light. These studies are particularly relevant for this compound as it exhibits aggregation-caused quenching (ACQ), a phenomenon where its fluorescence is efficient in solution but quenched in the aggregated or solid state. nih.govnih.govacs.org

Studies have shown that in a mixture of tetrahydrofuran (B95107) (THF) and water, the fluorescence intensity of this compound decreases as the water fraction increases, which promotes aggregation. nih.gov This is in contrast to similar "propeller-shaped" molecules like tetraphenylpyrazine, which show aggregation-induced emission (AIE). nih.gov

The mechanism for ACQ in molecules like this is often attributed to the activation of non-radiative decay channels in the aggregated state. For propeller-shaped molecules, the relaxation of the excited state is heavily influenced by intramolecular rotations (RIR) of the phenyl rings. nih.gov In solution, these rotations are a pathway for non-radiative decay. In the aggregated state of AIE compounds, these rotations are restricted, closing the non-radiative channel and enhancing fluorescence. For ACQ compounds like this compound, aggregation may facilitate different intermolecular processes, such as exciton (B1674681) coupling or π–π stacking, that provide efficient non-radiative pathways back to the ground state. nih.gov

Time-dependent density functional theory (TD-DFT) calculations are used to model the excited states and rationalize the observed photophysical behavior. nih.govrsc.org Ultrafast techniques can directly measure the rates of these processes.

Table 4: Photophysical Properties and Excited State Dynamics of ACQ Systems

| Property | Observation in Solution | Observation in Aggregate/Solid State | Technique |

|---|---|---|---|

| Fluorescence | Moderate to High Quantum Yield | Low to Negligible Quantum Yield (Quenching) | Steady-State & Time-Resolved Fluorescence |

| Excited State Lifetime | Nanoseconds (e.g., 1-10 ns) | Picoseconds to Femtoseconds (Shortened) | Time-Correlated Single Photon Counting (TCSPC) |

| Non-radiative Decay Rate (k_nr) | Lower | Significantly Higher | Calculated from Quantum Yield and Lifetime |

| Radiative Decay Rate (k_r) | Relatively Constant | May Decrease | Calculated from Quantum Yield and Lifetime |

Note: The values in this table are representative of typical ACQ systems and are not specific experimental data for this compound unless otherwise cited.

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a compound, determining the potentials at which it can be oxidized or reduced. There are no specific reports on the cyclic voltammetry of this compound in the reviewed literature.

However, the electrochemical behavior of the structurally similar compound 2,3,5,6-tetraphenylpyrazine (B1296028) (TPP) can provide some insight. TPP undergoes reversible reduction and oxidation processes. jksus.orgresearchgate.net The study of such analogues is useful for predicting the potential redox activity of the dioxin compound. For instance, the oxidation and reduction would likely involve the π-system of the molecule. The presence of the electron-rich oxygen atoms in the dioxin ring compared to the nitrogen atoms in pyrazine (B50134) would be expected to lower the oxidation potential of this compound relative to TPP.

CV experiments would involve scanning the potential and measuring the resulting current, revealing the stability of the generated radical cations and anions.

Table 5: Representative Electrochemical Data for the Analogue 5,10,15,20-Tetraphenylporphyrin (TPP) in CH₂Cl₂

| Process | Potential (E₁/₂ vs. Ag/AgCl) | Reversibility |

|---|---|---|

| First Oxidation | +0.91 V | Reversible |

| Second Oxidation | +1.29 V | Reversible |

| First Reduction | -1.22 V | Quasi-reversible |

| Second Reduction | -1.34 V (Ep) | Irreversible |

Data from reference jksus.org for a related tetraphenyl heterocyclic system. This data is for comparative purposes only and does not represent this compound.

Future Research Directions and Emerging Paradigms for 2,3,5,6 Tetraphenyl 1,4 Dioxine

Exploration of Novel and Sustainable Synthetic Pathways

The historical syntheses of 2,3,5,6-Tetraphenyl-1,4-dioxine have been marked by certain limitations, including harsh reaction conditions and low yields. Early methods involved the use of benzoin (B196080) with a catalytic amount of p-toluenesulfonic acid, resulting in an 8% yield after purification. metu.edu.tr Another approach utilized methyl benzoate (B1203000) and boron sulfide (B99878). metu.edu.tr

Future research must prioritize the development of novel and sustainable synthetic pathways. The principles of green chemistry—such as the use of less hazardous reagents, milder reaction conditions, and improved atom economy—are paramount. Exploring catalytic systems that can facilitate the cyclization reaction with higher efficiency and selectivity is a key objective. For instance, developing a modular synthesis, similar to pathways created for analogous compounds like tetraphenyl-pyranone, could allow for the creation of various TPD derivatives from substituted aromatic starting materials. acs.org

Table 1: Comparison of Existing and Potential Synthetic Approaches for TPD

| Feature | Existing Methods (e.g., Berger & Summerbell, 1959) | Future Sustainable Goals |

| Starting Materials | Benzoin, Methyl Benzoate | Readily available, renewable feedstocks |

| Reagents/Catalysts | p-toluenesulfonic acid, Boron sulfide | Non-toxic, recyclable catalysts |

| Reaction Conditions | High temperatures (e.g., 250 °C for similar compounds) metu.edu.tr | Room temperature, atmospheric pressure |

| Yield | Low (e.g., 8%) metu.edu.tr | High (>90%) |

| Byproducts | Potentially significant, requiring extensive purification | Minimal, easily separable byproducts |

| Modularity | Limited | High, allowing for easy derivatization |

Development of Advanced Functional Materials with Tunable Properties

A significant area of emerging research for TPD is its application in advanced functional materials, driven by its photophysical properties. Inspired by the well-known aggregation-induced emission (AIE) luminogen 2,3,5,6-tetraphenylpyrazine (B1296028) (TPP), TPD has been investigated for similar properties. metu.edu.tr AIE is a phenomenon where non-emissive molecules in solution become highly luminescent upon aggregation, with applications in sensors, imaging, and optoelectronics. nih.govresearchgate.net

Theoretical and experimental studies have sought to understand the relationship between TPD's molecular structure and its luminescent behavior. nih.gov Future work should focus on systematically modifying the TPD scaffold to tune its optical and electronic properties. This can be achieved by introducing various functional groups onto the peripheral phenyl rings. Such modifications could alter the molecule's aggregation behavior, emission wavelength, and quantum yield, leading to a new class of "smart" materials with tailored responses to specific stimuli (e.g., light, heat, or chemical analytes).

Integration into Hybrid Organic-Inorganic Systems

The integration of functional organic molecules like TPD into inorganic frameworks is a promising strategy for creating next-generation hybrid materials. These systems can combine the processability and tunable properties of organic compounds with the stability and performance of inorganic materials.

A particularly compelling future direction is the use of TPD derivatives in perovskite solar cells (PSCs). Research on analogous pyrazine (B50134) compounds has proposed their use as hole-transporting materials (HTMs), a critical component in PSCs that extracts and transports positive charge carriers. metu.edu.tr The synthesis of TPD derivatives, such as brominated versions, could pave the way for their incorporation as HTMs, potentially offering advantages in terms of energy level alignment, charge mobility, and device stability. metu.edu.tr Another potential application involves the interaction of TPD with inorganic structures like cyclodextrins, which has been modeled for other dioxin derivatives for applications in environmental trapping systems. nih.gov

Theoretical Advancements in Predicting Dioxine Behavior and Properties

Computational modeling is an indispensable tool for accelerating the discovery and design of new materials based on the TPD scaffold. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), have already provided crucial insights into the molecular structure of TPD and its influence on its luminescent properties. nih.govresearchgate.net These studies have examined the dihedral angles of the phenyl rings and the geometry of the central dioxin core, comparing them to similar AIE-active and aggregation-caused quenching (ACQ) molecules. metu.edu.tr

Future theoretical work should aim to develop robust predictive models for TPD derivatives. By creating computational libraries of virtually modified TPD structures, researchers can screen for candidates with desired electronic and optical properties before undertaking complex synthesis. Quantitative Structure-Activity Relationship (QSAR) models, which have been applied to other dioxin-like compounds to predict biological interactions, could be adapted to create Quantitative Structure-Property Relationship (QSPR) models for predicting material properties like emission wavelength, charge mobility, and thermal stability. diva-portal.org

Table 2: Key Structural Data from Theoretical and X-ray Analysis

| Compound/Feature | Geometry of Central Ring | Phenyl Ring Orientation | Key Bond Length (C=C in dioxin core) | Reference |

| This compound (TPD, 1) | Slightly distorted from planarity | Dihedral angles of 40.7° and -48.3° with the core | 1.329 Å | metu.edu.tracs.org |

| Dimethyl 2,5-diphenyl-1,4-dioxine-3,6-dicarboxylate (2) | Planar | Perpendicular to the core | N/A | acs.org |

| Dimethyl 2,6-diphenyl-1,4-dioxine-3,5-dicarboxylate (3) | Boat conformation | Perpendicular to the core | 1.332-1.335 Å | acs.org |

This data highlights how subtle changes in substitution can dramatically alter the core geometry, a key factor that theoretical models can help predict and exploit.

Challenges and Opportunities in Dioxine Chemistry Research and Application

The advancement of TPD chemistry faces both challenges and significant opportunities.

Challenges:

Synthetic Efficiency: Overcoming the low yields and harsh conditions of historical synthetic routes remains a primary hurdle. researchgate.net

Property Control: Precisely controlling the aggregation state to achieve desired AIE properties, while avoiding undesirable aggregation-caused quenching, is a complex materials science challenge. nih.gov

Public Perception: The term "dioxin" is most commonly associated with highly toxic and persistent environmental pollutants like polychlorinated dibenzodioxins (PCDDs). nih.govnih.govwikipedia.org Although TPD is a structurally distinct, non-halogenated compound, researchers must proactively address and clarify these differences to avoid misconception and ensure safe handling protocols are based on the specific properties of TPD, not its infamous relatives.

Opportunities:

AIE Luminogens: The structural similarity to TPP provides a clear and promising opportunity to develop TPD-based materials for optoelectronics, bio-imaging, and chemical sensors. metu.edu.tr

Organic Electronics: The potential to function as a hole-transporting material in devices like perovskite solar cells opens a major avenue for application in renewable energy technologies. metu.edu.tr

Fundamental Science: The TPD molecule serves as an excellent model system for studying fundamental photophysical processes, such as the interplay between molecular conformation and solid-state luminescence. nih.govresearchgate.net